2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide
CAS No.: 952985-08-9
VCID: VC7263483
Molecular Formula: C14H10FN3O2S
Molecular Weight: 303.31
* For research use only. Not for human or veterinary use.

Description |
The compound 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a heterocyclic organic molecule combining an isoxazole ring, a thiazole ring, and an acetamide functional group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structural FeaturesThe structure of this compound includes:
Synthesis PathwaysThe synthesis of compounds like 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide typically involves:
Biological ActivitiesHeterocyclic compounds containing isoxazole and thiazole rings have demonstrated the following activities:
Analytical CharacterizationThe characterization of such compounds often involves:
Comparative Data TableApplications in Medicinal ChemistryCompounds like 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide are valuable scaffolds for drug development due to their:
|
---|---|
CAS No. | 952985-08-9 |
Product Name | 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide |
Molecular Formula | C14H10FN3O2S |
Molecular Weight | 303.31 |
IUPAC Name | 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C14H10FN3O2S/c15-10-3-1-9(2-4-10)12-7-11(18-20-12)8-13(19)17-14-16-5-6-21-14/h1-7H,8H2,(H,16,17,19) |
Standard InChIKey | VLXQBZOYEBCHPN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=NC=CS3)F |
Solubility | not available |
PubChem Compound | 16878885 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume